Cisatracurium
Overview
Description
Cisatracurium is a non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class. It is primarily used as a skeletal muscle relaxant to facilitate tracheal intubation, provide muscle relaxation during surgery, and assist with mechanical ventilation in intensive care units . This compound is known for its intermediate duration of action and is one of the most commonly used neuromuscular blocking agents in clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cisatracurium involves several steps, starting with the condensation of 1,5-pentanediol with 3-bromopropionic acid in the presence of para-toluenesulfonic acid. This is followed by dehydrobromination using triethylamine to yield 1,5-pentamethylene diacrylate . The resolution of tetrahydropapaverine is achieved using N-acetyl-L-leucine in a methanol/ether mixture . The final step involves the separation of the cis-cis isomer using a solvent system consisting of dichloromethane, methanol, and benzenesulfonic acid .
Industrial Production Methods: Industrial production of this compound besylate involves optimizing the synthetic route to achieve high yield, high conversion rate of raw materials, and high product purity . The process includes the use of a reflux trap with drying agents such as molecular sieves, sodium sulfate, magnesium sulfate, calcium chloride, or silica gel to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cisatracurium undergoes various chemical reactions, including hydrolysis and Hofmann elimination. Hydrolysis occurs in aqueous solutions, leading to the formation of laudanosine and other degradation products . Hofmann elimination is a non-enzymatic degradation process that occurs at physiological pH, resulting in the formation of laudanosine and inactive metabolites .
Common Reagents and Conditions: Common reagents used in the synthesis and degradation of this compound include para-toluenesulfonic acid, triethylamine, dichloromethane, methanol, and benzenesulfonic acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the compound .
Major Products Formed: The major products formed from the degradation of this compound include laudanosine and other inactive metabolites . These degradation products are monitored to ensure the stability and efficacy of the compound during storage and use .
Scientific Research Applications
Cisatracurium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a muscle relaxant during surgeries and mechanical ventilation . In pharmacological research, this compound is studied for its neuromuscular blocking properties and its effects on cholinergic receptors . Additionally, it is used in stability studies to develop and validate methods for drug compounding and storage .
Mechanism of Action
Cisatracurium exerts its effects by blocking neuromuscular transmission at the myoneural junction. It binds to cholinergic receptors on the motor end-plate, preventing the action of acetylcholine and resulting in muscle relaxation . This action is antagonized by acetylcholinesterase inhibitors such as neostigmine . The compound undergoes rapid non-enzymatic degradation in the bloodstream through Hofmann elimination, producing laudanosine and other inactive metabolites .
Comparison with Similar Compounds
Cisatracurium is often compared to atracurium, another non-depolarizing neuromuscular blocking agent. Both compounds have similar neuromuscular blocking effects, but this compound is more potent and produces fewer cardiovascular effects and less histamine release . Other similar compounds include rocuronium and vecuronium, which are also used as muscle relaxants in clinical settings . This compound’s unique properties, such as its intermediate duration of action and lower histamine release, make it a preferred choice in many medical procedures .
Properties
Like other non-depolarising neuromuscular blocking agents, cisatracurium binds competitively to cholinergic receptors in motor end-plate neurons, blocking acetylcholine from accessing the receptors. Therefore, in the presence of cisatracurium, an end-plate potential cannot be developed. Ion channels remain closed, the cell does not depolarize, and an action potential is not transmitted. | |
CAS No. |
96946-41-7 |
Molecular Formula |
C53H72N2O12+2 |
Molecular Weight |
929.1 g/mol |
IUPAC Name |
5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2/t42-,43-,54-,55-/m1/s1 |
InChI Key |
YXSLJKQTIDHPOT-LJCJQEJUSA-N |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
96946-41-7 | |
Synonyms |
51W89 cisatracurium cisatracurium besilate cisatracurium besylate Nimbex |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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